4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid
Description
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid (CAS: [161948-80-7], MFCD29991567) is a benzoic acid derivative functionalized with a tert-butoxy-oxoethoxy side chain. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and polymer chemistry. Its tert-butyl ester group enhances stability under basic conditions while remaining cleavable under acidic hydrolysis, making it a versatile protective group .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHVWVYGCZAYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611139 | |
| Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161948-80-7 | |
| Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Tert-butyl Bromoacetate
One common method involves the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions:
- Reagents :
- 4-hydroxybenzoic acid
- Tert-butyl bromoacetate
- Potassium carbonate (base)
- Solvent : Dimethylformamide (DMF) or another polar aprotic solvent
- Temperature : Moderate heating (50–80°C)
- Reaction Time : Several hours to overnight
- Mechanism : The hydroxyl group on the benzoic acid reacts with tert-butyl bromoacetate to form an ester bond.
Protection and Deprotection Strategies
In some cases, functional groups on the benzoic acid derivative may need to be protected to prevent side reactions:
- Protection : Use of protecting groups like trimethylsilyl (TMS) for hydroxyl functionalities.
- Deprotection : Removal of protecting groups post-reaction using mild acidic or basic conditions.
Optimization of Reaction Conditions
To achieve higher yields and purity:
- Catalysts : Phase transfer catalysts can be used to enhance reaction rates.
- Purification Techniques : Recrystallization or column chromatography is employed to isolate the pure product.
Industrial Production Methods
Industrial-scale synthesis of this compound involves similar steps but is optimized for efficiency and scalability:
- Continuous Flow Reactors : These are used for precise control over reaction parameters such as temperature and reagent addition.
- Automated Systems : Automated monitoring ensures consistent quality and minimizes human error.
- Advanced Purification : Techniques like high-performance liquid chromatography (HPLC) or recrystallization are employed to achieve high purity levels.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Manual | Automated |
| Yield Optimization | Trial-and-error | Computational modeling |
| Purification | Recrystallization/Column chromatography | Advanced chromatography/Recrystallization |
| Reaction Monitoring | TLC | Inline spectroscopic analysis |
Analytical Techniques for Structural Confirmation
To confirm the structure of the synthesized compound, several analytical techniques are employed:
- NMR Spectroscopy :
- Proton NMR ($$^1$$H NMR): Identifies tert-butyl singlet at δ ~1.4 ppm and oxoethoxy protons at δ ~4.2–4.5 ppm.
- Carbon NMR ($$^{13}$$C NMR): Confirms the presence of ester and carboxylic functional groups.
- FTIR Spectroscopy :
- Strong C=O stretching bands at ~1720 cm$$^{-1}$$ (ester) and ~1680 cm$$^{-1}$$ (carboxylic acid).
- Mass Spectrometry :
- High-resolution mass spectrometry (HRMS) confirms the molecular weight.
- X-ray Crystallography :
- Provides detailed insights into the molecular geometry.
Challenges in Synthesis
Several challenges may arise during synthesis:
- Steric Hindrance : The bulky tert-butyl group can reduce reaction rates.
- Side Reactions : Competing reactions may lead to undesired by-products.
- Solubility Issues : Poor solubility in certain solvents can hinder purification processes.
Solutions to Challenges
- Use of polar aprotic solvents like DMF or DMSO to improve solubility.
- Employing catalysts or additives to minimize side reactions.
- Careful control of reaction parameters such as temperature and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-[2-(tert-butoxy)-2-hydroxyethoxy]benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butanol and forming reactive intermediates that can interact with enzymes and other proteins. The oxoethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butoxy-oxoethoxy moiety is a recurring motif in benzoic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Analogs
Spectroscopic and Physicochemical Properties
- NMR Signatures: The tert-butyl group in this compound appears as a singlet at δ 1.42 ppm (¹H NMR) and δ 28.0 ppm (¹³C NMR) . In contrast, the dimethylamide group in 4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid shows N-Me signals at δ 2.95–3.10 ppm .
- Solubility: The tert-butyl group reduces polarity, enhancing solubility in organic solvents (e.g., DCM, THF), while analogs with polar groups (e.g., -NO₂, -CONMe₂) exhibit improved aqueous solubility .
Stability and Reactivity
- Acid Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to yield the carboxylic acid .
- Thermal Stability : Compounds like 4m retain integrity up to 150°C, making them suitable for high-temperature applications .
- Comparative Reactivity : Nitro-substituted analogs (e.g., 4m) undergo faster nucleophilic substitution due to electron-withdrawing effects, whereas tert-butyl esters resist hydrolysis better than benzyl or methyl esters .
Biological Activity
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is of interest due to its structural features that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 280.32 g/mol
- Functional Groups : Carboxylic acid, ether, ketone
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has demonstrated activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Activity
In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was observed that at a concentration of 10 µg/mL, the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages by approximately 45% and 38%, respectively.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2).
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, using the MTT assay. The results indicated that while some derivatives showed high cytotoxicity, this specific compound exhibited moderate toxicity with an IC value greater than 30 µM in normal fibroblast cells, suggesting a favorable safety profile for therapeutic applications .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The compound showed promising interactions with proteins involved in inflammation and cancer pathways, indicating its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[2-(tert-butoxy)-2-oxoethoxy]benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via esterification and saponification. A typical route involves reacting a hydroxybenzoic acid derivative with tert-butyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. For example, benzyl 5-formyl-4-hydroxy-2-methoxybenzoate reacts with tert-butyl bromoacetate to form an intermediate ester, which undergoes saponification (e.g., NaOH/THF/H₂O) to yield the free carboxylic acid . Optimization includes adjusting molar ratios (e.g., 1:1.5 substrate:reagent), solvent polarity (DMF or THF), and reaction time (12–24 hours).
- Characterization : Confirm purity via HPLC (>95%) and structure via / NMR (e.g., δ 1.50 ppm for tert-butyl protons) and HRMS (e.g., [M+Na] at m/z 333.0945) .
Q. How is the structural integrity of this compound validated in solution and solid states?
- Solution-State Analysis : Use NMR to identify key protons (e.g., tert-butyl group at δ 1.50 ppm, aromatic protons at δ 6.50–8.28 ppm) and NMR to confirm carbonyl carbons (e.g., tert-butyl ester at δ 82.57 ppm) .
- Solid-State Analysis : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles. For related benzoic acid derivatives, SCXRD confirms planar aromatic rings and intermolecular hydrogen bonding (O–H···O) .
Advanced Research Questions
Q. What strategies are employed to functionalize the tert-butoxy or benzoic acid moieties for targeted applications?
- Functionalization :
- Tert-Butoxy Group : Hydrolysis under acidic conditions (e.g., TFA/DCM) removes the tert-butyl protecting group, yielding a free carboxylic acid for further coupling .
- Benzoic Acid : Activate the carboxyl group using oxalyl chloride to form an acyl chloride intermediate, enabling amide or ester bond formation (e.g., with amines for probe design) .
Q. How do steric and electronic effects of the tert-butoxy group influence the compound’s reactivity in multi-step syntheses?
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability during orthogonal reactions (e.g., Suzuki couplings on aromatic rings) .
- Electronic Effects : Electron-donating tert-butoxy groups increase electron density on adjacent oxygens, altering hydrogen-bonding interactions in crystallization or catalytic processes .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between oxyethylene protons (δ 4.71 ppm) and adjacent aromatic protons resolves splitting patterns .
- HRMS Validation : Cross-check with isotopic patterns (e.g., satellites) and compare calculated vs. observed masses (e.g., Δ < 2 ppm error threshold) .
Methodological Considerations
Q. How can computational modeling predict the compound’s interactions in biological or material systems?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosinase) by aligning the benzoic acid moiety with catalytic copper sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes or electrostatic potential surfaces for crystal engineering .
Q. What protocols assess the compound’s stability under varying pH and temperature conditions?
- Stability Testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
